An In-depth Technical Guide to the Chemical Properties and Applications of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate
An In-depth Technical Guide to the Chemical Properties and Applications of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged heterocyclic motif in the fields of medicinal chemistry, materials science, and diagnostics.[1] Its inherent electron-deficient character, rigid and planar structure, and versatile functionalization potential make it a valuable building block for the development of novel therapeutic agents, fluorescent probes, and organic electronics.[1][2] This guide focuses on a particularly interesting derivative, 2,1,3-Benzothiadiazol-5-yl isothiocyanate, a molecule that combines the favorable photophysical properties of the BTD core with the reactive functionality of an isothiocyanate group. This unique combination makes it a promising tool for researchers, scientists, and drug development professionals, particularly in the realm of fluorescent labeling and bio-conjugation.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,1,3-Benzothiadiazol-5-yl isothiocyanate. It is designed to serve as a valuable resource for researchers looking to leverage the unique attributes of this compound in their work.
Core Chemical and Physical Properties
2,1,3-Benzothiadiazol-5-yl isothiocyanate is a yellow powder with the chemical formula C₇H₃N₃S₂ and a molecular weight of 193.25 g/mol .[3][4] It is characterized by a melting point of 96 °C.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃N₃S₂ | [4][6] |
| Molecular Weight | 193.25 g/mol | [3][4] |
| Appearance | Yellow powder | [3] |
| Melting Point | 96 °C | [5] |
| CAS Number | 337508-62-0 | [4][6] |
Spectroscopic Characterization (Expected)
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, consistent with a substituted benzene ring. The protons on the benzothiadiazole ring will exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzothiadiazole core. The carbon of the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of 130-140 ppm. It is important to note that the isothiocyanate carbon signal can be broad and difficult to detect due to quadrupolar relaxation of the adjacent nitrogen atom.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other significant bands will correspond to the aromatic C-H and C=C stretching vibrations of the benzothiadiazole ring.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.25 g/mol ). Fragmentation patterns may involve the loss of the isothiocyanate group or cleavage of the benzothiadiazole ring.
Synthesis of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate
The most common and direct method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent.[7][8] For 2,1,3-Benzothiadiazol-5-yl isothiocyanate, the logical precursor is 5-amino-2,1,3-benzothiadiazole. Two common reagents for this transformation are thiophosgene (CSCl₂) and carbon disulfide (CS₂).[7][9] While thiophosgene is highly effective, it is also highly toxic.[9] The use of carbon disulfide, followed by a desulfurization agent, offers a safer alternative.[8]
Experimental Protocol: Synthesis from 5-amino-2,1,3-benzothiadiazole using Thiophosgene
This protocol is adapted from a general procedure for the synthesis of isothiocyanates from primary amines.[1] Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
5-amino-2,1,3-benzothiadiazole
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2,1,3-benzothiadiazole (1.0 equivalent) in dichloromethane.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
While stirring vigorously, slowly add thiophosgene (1.2 equivalents) to the reaction mixture at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2,1,3-Benzothiadiazol-5-yl isothiocyanate.
Chemical Reactivity: The Isothiocyanate Moiety
The isothiocyanate group is an electrophilic functional group that readily reacts with nucleophiles. The primary mode of reaction is the addition of a nucleophile to the central carbon atom of the -N=C=S group.
Reaction with Primary Amines
Isothiocyanates react with primary amines to form stable thiourea derivatives. This reaction is highly efficient and is a common method for bioconjugation, where the isothiocyanate is used to label proteins and peptides via their lysine residues.[10]
Reaction with Thiols
The reaction of isothiocyanates with thiols, such as the side chain of cysteine residues in proteins, yields dithiocarbamate adducts.[10] This reaction is also useful for bioconjugation, and the stability of the resulting dithiocarbamate can be influenced by the surrounding microenvironment.
Potential Applications in Research and Drug Development
The unique combination of a fluorescent core and a reactive handle makes 2,1,3-Benzothiadiazol-5-yl isothiocyanate a versatile tool with numerous potential applications.
Fluorescent Labeling of Biomolecules
The 2,1,3-benzothiadiazole scaffold is known to be a component of highly fluorescent molecules.[1][11] The isothiocyanate group allows for the covalent attachment of this fluorophore to biomolecules such as proteins, peptides, and antibodies.[12] This can be used for:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of labeled proteins within cells.[12]
-
Flow Cytometry: Identifying and sorting cells based on the expression of a target protein labeled with the fluorescent probe.[13]
-
Immunoassays: Developing sensitive detection methods for specific analytes.[12]
Drug Discovery and Development
Benzothiazole derivatives have a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14] The isothiocyanate group itself is found in many naturally occurring compounds with known anticancer and chemopreventive effects. The ability of 2,1,3-Benzothiadiazol-5-yl isothiocyanate to covalently bind to proteins could be exploited in the design of targeted covalent inhibitors for drug discovery.
Probes for Cellular Imaging
Derivatives of 2,1,3-benzothiadiazole have been successfully used as selective fluorescent probes for live-cell imaging.[12] Given its reactivity towards thiols, 2,1,3-Benzothiadiazol-5-yl isothiocyanate could potentially be developed as a probe for detecting and imaging cellular thiols, such as glutathione, which play a crucial role in cellular redox homeostasis.
Stability and Storage
Isothiocyanates can be sensitive to moisture and are generally unstable in aqueous media over long periods.[2] For long-term storage, 2,1,3-Benzothiadiazol-5-yl isothiocyanate should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored at low temperatures (e.g., -20 °C) to minimize degradation.
Safety and Handling
Conclusion
2,1,3-Benzothiadiazol-5-yl isothiocyanate is a molecule with significant potential, bridging the fields of fluorescent probe development and bioconjugation chemistry. Its unique combination of a highly fluorescent benzothiadiazole core and a reactive isothiocyanate handle makes it a valuable tool for researchers in biology, biochemistry, and drug discovery. While further characterization of its specific photophysical and biological properties is warranted, the foundational knowledge of its constituent parts provides a strong basis for its application in a wide range of scientific endeavors.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. diva-portal.org [diva-portal.org]
- 8. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. lubio.ch [lubio.ch]
- 12. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
